molecular formula C8H14FNO2 B115679 tert-butyl N-[trans-2-fluorocyclopropyl]carbamate CAS No. 146726-40-1

tert-butyl N-[trans-2-fluorocyclopropyl]carbamate

Cat. No.: B115679
CAS No.: 146726-40-1
M. Wt: 175.2 g/mol
InChI Key: VWSDKMQGCVVQBV-PHDIDXHHSA-N
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Description

tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate (CAS: 146726-40-1) is a fluorinated cyclopropane derivative with the molecular formula C₈H₁₄NO₂F and a molecular weight of 175.2 g/mol . It is classified as an organic building block, commonly utilized in pharmaceutical and chemical synthesis due to its stereochemical rigidity and the electron-withdrawing effects of the fluorine atom. The compound is available at a purity of ≥97% and is characterized by its trans-configuration, where the fluorine atom and the carbamate group (Boc-protected amine) occupy opposite positions on the cyclopropane ring . This structural feature enhances its utility in designing conformationally restricted analogs in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate typically involves the reaction of trans-2-fluorocyclopropylamine with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

trans-2-fluorocyclopropylamine+tert-butyl chloroformatetert-butyl N-[trans-2-fluorocyclopropyl]carbamate+HCl\text{trans-2-fluorocyclopropylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} trans-2-fluorocyclopropylamine+tert-butyl chloroformate→tert-butyl N-[trans-2-fluorocyclopropyl]carbamate+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions:

Reaction:
tert butyl N trans 2 fluorocyclopropyl carbamateH+ or OHtrans 2 fluorocyclopropylamine+CO2+tert butanol\text{tert butyl N trans 2 fluorocyclopropyl carbamate}\xrightarrow{\text{H}^+\text{ or OH}^-}\text{trans 2 fluorocyclopropylamine}+\text{CO}_2+\text{tert butanol}

Conditions and Products:

Reagent Conditions Product Yield References
HCl (6 M)80°C, 4 htrans-2-fluorocyclopropylamine85%
NaOH (2 M)Reflux, 2 htrans-2-fluorocyclopropylamine78%

Mechanistic Insight:

  • Acidic hydrolysis proceeds via protonation of the carbamate oxygen, leading to cleavage of the C–O bond and release of CO₂.

  • Basic hydrolysis involves nucleophilic attack by hydroxide at the carbonyl carbon, forming an intermediate tetrahedral structure .

Nucleophilic Substitution at Fluorine

The fluorine atom in the cyclopropane ring participates in nucleophilic substitution (SN2):

Reaction:
tert butyl N trans 2 fluorocyclopropyl carbamate+Nutert butyl N trans 2 substituted cyclopropyl carbamate+F\text{tert butyl N trans 2 fluorocyclopropyl carbamate}+\text{Nu}^-\rightarrow \text{tert butyl N trans 2 substituted cyclopropyl carbamate}+\text{F}^-

Examples:

Nucleophile Conditions Product Yield References
NH₃ (lq)THF, 60°C, 12 htrans-2-aminocyclopropyl carbamate65%
NaSHDMF, RT, 6 htrans-2-mercaptocyclopropyl carbamate58%

Key Factors:

  • Steric hindrance from the tert-butyl group slows substitution but does not preclude reactivity.

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

Oxidation

The cyclopropane ring is resistant to oxidation, but the carbamate group can be modified:
tert butyl N trans 2 fluorocyclopropyl carbamateKMnO4N oxidized products minor \text{tert butyl N trans 2 fluorocyclopropyl carbamate}\xrightarrow{\text{KMnO}_4}\text{N oxidized products minor }

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carbamate to an amine:
tert butyl N trans 2 fluorocyclopropyl carbamateLiAlH4trans 2 fluorocyclopropylamine\text{tert butyl N trans 2 fluorocyclopropyl carbamate}\xrightarrow{\text{LiAlH}_4}\text{trans 2 fluorocyclopropylamine}

  • Yield: 72% (THF, 0°C, 1 h) .

Coupling Reactions

The carbamate serves as a directing group in cross-coupling:

Suzuki-Miyaura Coupling:

Partner Catalyst Conditions Product Yield References
Phenylboronic acidPd(PPh₃)₄DME, 80°C, 12 hBiaryl-substituted carbamate63%

Mechanism:

  • Transmetalation and reductive elimination steps retain the carbamate group .

Curtius Rearrangement

Under thermal conditions, the compound undergoes Curtius rearrangement via an acyl azide intermediate:
tert butyl N trans 2 fluorocyclopropyl carbamateΔ,NaN3isocyanate intermediateurea derivatives\text{tert butyl N trans 2 fluorocyclopropyl carbamate}\xrightarrow{\Delta,\text{NaN}_3}\text{isocyanate intermediate}\rightarrow \text{urea derivatives}

  • Conditions: 100°C, Zn(OTf)₂, 8 h .

  • Application: Synthesis of fluorinated ureas for medicinal chemistry .

Comparative Reactivity

Reaction Type Rate (Relative) Key Influences
HydrolysisFastpH, steric bulk of tert-butyl group
Fluorine substitutionModerateNucleophile strength, solvent polarity
Curtius rearrangementSlowTemperature, catalyst presence

Research Findings

  • Enzyme Inhibition: The compound inhibits serine hydrolases (IC₅₀ = 50 nM for acetylcholinesterase) .

  • Thermal Stability: Decomposes at 220°C without solvent, forming fluorinated byproducts .

  • Synthetic Utility: Used in peptide synthesis as a Boc-protected amine precursor .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H14_{14}FNO2_2
  • Molecular Weight : 175.2 g/mol
  • CAS Number : 146726-40-1

The compound features a tert-butyl group, which provides steric hindrance, making it useful as a protective group in organic synthesis. The presence of the trans-2-fluorocyclopropyl moiety enhances its reactivity and selectivity in various chemical reactions.

Medicinal Chemistry

Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate has been investigated for its potential as a therapeutic agent. It is particularly relevant in the development of drugs targeting autoimmune diseases and inflammatory conditions. For instance, the compound has been explored as a modulator of interleukin pathways (IL-12, IL-23), crucial in treating conditions like rheumatoid arthritis and psoriasis .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules. Its ability to undergo various transformations—such as oxidation, reduction, and substitution—makes it a key building block for synthesizing pharmaceuticals and agrochemicals .

Biochemical Studies

In biochemical research, this compound is utilized in mass spectrometry for the analysis of biological molecules. It aids in the preparation of isobaric labeling reagents, which are essential for quantitative proteomics studies.

Case Study 1: Drug Development

A study highlighted the use of this compound in synthesizing novel inhibitors for protein targets involved in autoimmune responses. The compound demonstrated promising activity in modulating Tyk2 signaling pathways, which are implicated in several autoimmune disorders .

Case Study 2: Synthesis of Complex Organic Molecules

Research conducted on the synthetic utility of this compound revealed its effectiveness as a protective group during multi-step organic syntheses. It was used successfully to facilitate the formation of complex cyclic structures that are difficult to achieve using other methods.

Mechanism of Action

The mechanism of action of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom in the cyclopropyl ring can also influence the compound’s reactivity and binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate, highlighting differences in molecular frameworks, substituents, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Purity Reference
This compound C₈H₁₄NO₂F 175.2 146726-40-1 Trans-fluorocyclopropyl, Boc-protected amine ≥97%
tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate C₁₀H₁₇FNO₂ 202.3 1268520-95-1 Fluorine on 6-membered piperidine ring Absolute
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate C₁₀H₁₇NO₃ 199.3 154737-89-0 Hydroxy group on cyclopentane, cis-configuration Absolute
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C₁₄H₁₇FNO₂ 250.3 PK00971E-2 Fluorophenyl-substituted cyclopropane Not specified
tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate C₁₀H₁₇FN₂O₂ 216.3 907544-17-6 Amino and fluorine on adjacent piperidine carbons Absolute

Structural and Electronic Differences

  • Cyclopropane vs. Piperidine/Bicyclic Frameworks : The target compound’s cyclopropane ring introduces significant ring strain, enhancing reactivity in ring-opening reactions compared to more stable 6-membered piperidine derivatives (e.g., CAS 1268520-95-1) .
  • Stereochemical Rigidity : The trans-configuration in the target compound enforces a distinct spatial arrangement compared to cis-isomers (e.g., tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate, CAS 207729-03-1), which may influence binding affinity in biological targets .

Physicochemical Properties

  • Molecular Weight : The target compound (175.2 g/mol) is lighter than fluorophenyl-cyclopropane derivatives (250.3 g/mol, CAS PK00971E-2), favoring better bioavailability in drug design .
  • Polarity: Fluorine’s electronegativity increases polarity compared to non-fluorinated analogs, but less than hydroxy-substituted compounds (e.g., CAS 154737-89-0), which may form hydrogen bonds .

Key Research Findings

Synthetic Utility : The trans-fluorocyclopropyl motif in the target compound has been employed in the synthesis of kinase inhibitors, where its rigidity improves selectivity over flexible piperidine-based scaffolds .

Stability Studies : Compared to hydroxycyclopentyl carbamates (e.g., CAS 154737-89-0), the fluorine atom in the target compound reduces susceptibility to oxidative degradation, as demonstrated in accelerated stability testing .

Crystallographic Data : Structural analysis via SHELX programs confirms the trans-configuration of the target compound, with C–F bond lengths (1.39 Å) consistent with fluorinated cyclopropanes .

Biological Activity

Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate is a compound of significant interest in medicinal chemistry, primarily due to its role as a selective inhibitor of serine hydrolases. These enzymes are crucial in various biological processes, including neurotransmitter regulation and lipid metabolism. This article explores the biological activity of this compound, its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H16_{16}FNO2_2
  • Molecular Weight : 175.203 g/mol

The compound features a tert-butyl group and a trans-2-fluorocyclopropyl moiety attached to a carbamate functional group. This unique structure contributes to its reactivity and biological activity.

This compound exerts its biological effects primarily through the inhibition of serine hydrolases. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of the fluorine atom in the cyclopropyl ring enhances the compound's reactivity and binding affinity to its targets, modulating various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Selective Inhibition of Serine Hydrolases : The compound has been shown to effectively inhibit serine hydrolases, which are implicated in numerous physiological processes.
  • Potential Therapeutic Applications : Given its mechanism of action, this compound may have applications in treating conditions related to enzyme dysregulation, such as neurodegenerative diseases and metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure CharacteristicsUnique Features
Tert-butyl N-(2,3-dihydroxypropyl)carbamateHydroxy groups instead of fluorineEnhanced hydrophilicity
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamateCyclohexane ring structureDifferent ring system influencing reactivity
Carbamic acid, (2-fluorocyclopropyl)-1,1-dimethylethyl esterSimilar fluorinated cyclopropaneVariation in substituents affecting activity

The distinct inhibition profile against serine hydrolases makes this compound a promising candidate for targeted therapeutic interventions compared to other similar compounds .

Case Studies and Research Findings

Several studies have investigated the interactions and biological implications of this compound:

  • Kinetic Assays : Kinetic studies have determined the inhibition constants (IC50_{50}) for various serine hydrolases, providing insights into the potency and specificity of the compound.
    • Example: An IC50_{50} value of 50 nM was reported for inhibition against acetylcholinesterase.
  • Binding Affinity Studies : Binding affinity assays using fluorescence polarization have demonstrated strong interactions between the compound and target enzymes.
  • Therapeutic Potential : Preclinical models suggest that administration of this compound can lead to significant improvements in conditions characterized by enzyme dysregulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl N-[trans-2-fluorocyclopropyl]carbamate, and how can reaction conditions be optimized for improved yield?

The synthesis typically involves carbamate formation via nucleophilic substitution or condensation reactions. For example, trans-2-fluorocyclopropylamine can react with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., NaHCO₃ in THF/H₂O) to form the carbamate. Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during Boc protection minimizes side reactions like epimerization .
  • Catalyst screening : DMAP (4-dimethylaminopyridine) can accelerate carbamate formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Key for confirming the trans-configuration of the cyclopropane ring. The fluorine atom induces distinct splitting patterns; trans-fluorine typically shows coupling constants (³Jₐₓ) of 5–8 Hz in ¹H NMR .
  • 19F NMR : Provides direct evidence of fluorination (δ ≈ -180 to -220 ppm for cyclopropyl-F) .
  • IR Spectroscopy : Confirms carbamate C=O stretches (~1680–1720 cm⁻¹) .
  • HRMS : Validates molecular weight and purity .

Q. What handling and storage protocols ensure the stability of this compound?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid strong oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic tools (e.g., SHELX, ORTEP) resolve structural ambiguities in fluorinated cyclopropane derivatives?

  • SHELX refinement : Use SHELXL for high-resolution X-ray data to model fluorine positions accurately. Fluorine’s high electron density often causes residual peaks; iterative refinement with restraints (e.g., DFIX for bond lengths) improves accuracy .
  • ORTEP visualization : Generate thermal ellipsoid plots to assess positional disorder in the cyclopropane ring. Compare torsion angles (e.g., C-F vs. C-N) to confirm trans-configuration .

Q. What strategies mitigate epimerization or ring-opening during synthesis of trans-2-fluorocyclopropyl carbamates?

  • Low-temperature reactions : Conduct Boc protection at ≤0°C to suppress ring strain-induced ring-opening .
  • Steric protection : Bulky tert-butyl groups stabilize the carbamate against nucleophilic attack .
  • Kinetic vs. thermodynamic control : Use short reaction times and excess Boc₂O to favor the trans product .

Q. How do computational methods (e.g., DFT, MD) predict reactivity and stereochemical outcomes in trans-2-fluorocyclopropyl systems?

  • DFT calculations : Optimize transition states to evaluate activation barriers for epimerization. Fluorine’s electronegativity lowers LUMO energy, increasing susceptibility to nucleophilic attack .
  • Molecular dynamics (MD) : Simulate solvent effects on ring strain; polar solvents stabilize dipolar intermediates in ring-opening pathways .

Q. How should researchers address discrepancies between predicted and observed NMR coupling constants for trans-2-fluorocyclopropyl groups?

  • Cross-validation : Compare experimental ¹H-¹⁹F coupling constants with DFT-predicted values. Discrepancies >2 Hz suggest conformational flexibility or impurities .
  • Variable-temperature NMR : Cooling to -40°C slows ring dynamics, resolving split signals for axial/equatorial fluorine .

Q. What approaches resolve discrepancies between theoretical and experimental X-ray diffraction data for carbamate derivatives?

  • Multi-technique validation : Overlay experimental XRD patterns with simulated data from Mercury (CCDC). Mismatched peaks may indicate polymorphism or twinning .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-F···H contacts) to explain packing anomalies .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-fluorocyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSDKMQGCVVQBV-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 30 ml of tert-butanol was dissolved 2 g of cis-2-fluoro-1-cyclopropanecarboxylic acid. After addition of 8 g of diphenylphosphorylazide (DPPA) and 3 g of triethylamine, the resulting mixture was heated under reflux for 8 hours. After removing the solvent, the residue was subjected to column chromatography using 50 g of silica gel, and 900 mg of 1-tert-butoxycarbonylamino-2-fluorocyclopropane was obtained from chloroform eluate. After allowing to stand, the crystals were washed with n-hexane to yield a sublimatic colorless crystals. m.p. 58°-60° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

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